molecular formula C10H13NO4 B8233464 O-(2-Methoxyphenyl)-L-serine

O-(2-Methoxyphenyl)-L-serine

Cat. No.: B8233464
M. Wt: 211.21 g/mol
InChI Key: DOJCGNVHMNQHBF-ZETCQYMHSA-N
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Description

O-(2-Methoxyphenyl)-L-serine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxyphenyl group attached to the serine amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-Methoxyphenyl)-L-serine typically involves the reaction of L-serine with 2-methoxyphenol under specific conditions. One common method involves the use of protecting groups to prevent unwanted side reactions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a coupling agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

O-(2-Methoxyphenyl)-L-serine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

O-(2-Methoxyphenyl)-L-serine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(2-Methoxyphenyl)-L-serine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, influencing their activity. The serine moiety can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-Methoxyphenyl)-L-serine is unique due to the combination of the methoxyphenyl group and the serine amino acid. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(2S)-2-amino-3-(2-methoxyphenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-14-8-4-2-3-5-9(8)15-6-7(11)10(12)13/h2-5,7H,6,11H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJCGNVHMNQHBF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1OC[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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